![molecular formula C18H12ClN3O2S2 B2808051 3-氯-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 896678-85-6](/img/structure/B2808051.png)

3-氯-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

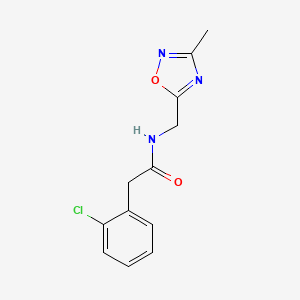

Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential as phosphoinositide 3-kinase (PI3K) inhibitors . These compounds have been synthesized and tested for their PI3K inhibitory activity, and some of them have shown potent inhibitory activity .

Synthesis Analysis

The synthesis of these compounds involves several steps from commercially available substances . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

These compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques such as NMR and HRMS . For example, one of the compounds was a colorless solid with a melting point of 116–118 °C .科学研究应用

药代动力学和生物利用度的改善

一项研究探讨了噻唑苯磺酰胺衍生物的药代动力学和口服生物利用度,重点介绍了实现有效药物吸收的挑战以及通过分子修饰克服这些挑战的策略。这项研究强调了该化合物在改进药物递送系统方面的潜力(Stearns 等,2002)。

抗疟疾活性

合成了噻唑苯磺酰胺衍生物并对其对恶性疟原虫的疗效进行了测试,显示出有希望的抗疟疾特性。这表明它们在开发新的抗疟疾药物中具有潜在用途(Silva 等,2016)。

抗惊厥特性

对整合到唑类化合物中的磺酰胺部分的研究揭示了抗惊厥作用,表明了开发惊厥性疾病的新疗法的途径(Farag 等,2012)。

犬尿氨酸 3-羟化酶抑制

研究已确定 N-(4-苯基噻唑-2-基)苯磺酰胺为犬尿氨酸 3-羟化酶的高亲和力抑制剂,犬尿氨酸 3-羟化酶是一种与神经退行性疾病有关的酶。这些抑制剂可作为研究犬尿氨酸途径在神经元损伤中的病理生理作用的工具(Röver 等,1997)。

杂环化学

对噻唑和吡啶衍生物合成方法的研究展示了这些化合物在产生各种杂环结构方面的多功能性,这可能对开发具有潜在治疗应用的新化学实体产生影响(Mikitenko 等,1983)。

作用机制

Target of Action

The primary target of 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The sulfonamide functionality of the compound is important for its inhibitory activity on PI3Kα . The electron-deficient aryl group results in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with Lys802 in PI3Kα .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway. This can result in reduced cell proliferation and survival, particularly in cancer cells. The compound has shown potent PI3K inhibitory activity, with a representative compound reaching an IC50 of 3.6 nm .

属性

IUPAC Name |

3-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S2/c19-13-3-1-4-15(11-13)26(23,24)22-14-8-6-12(7-9-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIROKJIPNYLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2807980.png)

![(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2807982.png)

![N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2807984.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2807986.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B2807989.png)